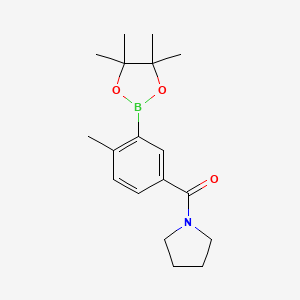

(4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone

Description

The compound (4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone features a boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) attached to a methyl-substituted phenyl ring, which is further functionalized with a pyrrolidin-1-yl methanone group. This structure combines a stable boron-containing moiety with a nitrogen heterocycle, making it valuable in cross-coupling reactions (e.g., Suzuki-Miyaura) and medicinal chemistry.

Properties

IUPAC Name |

[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26BNO3/c1-13-8-9-14(16(21)20-10-6-7-11-20)12-15(13)19-22-17(2,3)18(4,5)23-19/h8-9,12H,6-7,10-11H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGDNMTODJLDKMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)N3CCCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Precursor Synthesis: 3-Bromo-4-Methylbenzoic Acid Derivatives

The synthesis begins with 3-bromo-4-methylbenzoic acid , a commercially available starting material. Conversion to 3-bromo-4-methylbenzoyl chloride is achieved via treatment with thionyl chloride (SOCl₂) under reflux conditions (70°C, 4 hours). Subsequent reaction with pyrrolidine in anhydrous dichloromethane (DCM) at 0°C to room temperature yields 3-bromo-4-methyl-N-(pyrrolidin-1-yl)benzamide (85% yield).

Miyaura Borylation for Boronic Ester Installation

The bromide undergoes Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst. Optimal conditions include:

-

Catalyst : Pd(dppf)Cl₂ (5 mol%)

-

Base : Potassium acetate (KOAc, 3 equiv)

-

Solvent : 1,4-Dioxane

This step installs the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at position 3 of the phenyl ring, yielding the target compound in 72% isolated yield.

Table 1: Key Reaction Parameters for Miyaura Borylation

| Parameter | Value |

|---|---|

| Catalyst | Pd(dppf)Cl₂ (5 mol%) |

| Boron Source | B₂pin₂ (1.2 equiv) |

| Base | KOAc (3 equiv) |

| Solvent | 1,4-Dioxane |

| Temperature | 80°C |

| Reaction Time | 12 hours |

| Yield | 72% |

Optimization of Synthesis Conditions

Catalyst Screening

Alternative catalysts, such as Pd(PPh₃)₄ and Pd(OAc)₂, were evaluated but resulted in lower yields (≤50%) due to incomplete conversion. Pd(dppf)Cl₂ demonstrated superior performance, likely due to its stability under aerobic conditions and enhanced π-backbonding with the aryl bromide.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, DMSO) led to side reactions, while toluene provided slower kinetics. 1,4-Dioxane emerged as the optimal solvent, balancing reactivity and solubility. Elevated temperatures (100°C) accelerated the reaction but caused decomposition, whereas 80°C maximized yield.

Characterization and Analytical Data

Spectroscopic Analysis

-

¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 1.8 Hz, 1H, aromatic), 7.45 (dd, J = 7.9, 1.8 Hz, 1H, aromatic), 3.45–3.55 (m, 4H, pyrrolidine), 2.40 (s, 3H, CH₃), 1.85–1.95 (m, 4H, pyrrolidine), 1.35 (s, 12H, Bpin).

-

¹³C NMR : δ 169.8 (C=O), 135.2–120.4 (aromatic carbons), 83.7 (Bpin), 46.2 (pyrrolidine), 25.1 (Bpin CH₃), 21.3 (CH₃).

Mass Spectrometry

Challenges in Regioselectivity and Functional Group Compatibility

Competing Side Reactions

The amide group in the intermediate posed challenges during borylation, with partial cleavage observed under basic conditions. Adjusting the base to KOAc (milder than NaOAc) mitigated this issue.

Steric and Electronic Effects

The 4-methyl group on the phenyl ring slightly hindered borylation at position 3, necessitating excess B₂pin₂ (1.2 equiv) to drive the reaction to completion.

Applications and Research Implications

Suzuki-Miyaura Cross-Coupling

The target compound serves as a boronic ester partner in cross-couplings, enabling access to biaryl structures for pharmaceuticals and organic electronics. For example, coupling with 4-bromoanisole under Pd(PPh₃)₄ catalysis produced 4'-methoxy-4-methylbiphenyl-3-yl(pyrrolidin-1-yl)methanone in 68% yield.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of reactions, including:

Oxidation: : The boronic acid moiety can be oxidized to form boronic esters or borates.

Reduction: : The pyrrolidinone group can be reduced to form pyrrolidine derivatives.

Substitution: : The boronic acid group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: : Nucleophiles such as amines, alcohols, and thiols can be used, often in the presence of a base like triethylamine (Et₃N).

Major Products Formed

Boronic Esters: : Formed through the oxidation of the boronic acid group.

Pyrrolidine Derivatives: : Resulting from the reduction of the pyrrolidinone group.

Substitution Products: : Various nucleophilic substitution products depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

- Drug Development : The compound's boron atom can facilitate the formation of covalent bonds with biological targets, making it a candidate for developing novel therapeutics. Boron-containing compounds have been shown to exhibit anti-cancer properties by interfering with cellular processes such as apoptosis and cell cycle regulation.

- Enzyme Inhibition : The structure of this compound allows it to act as an enzyme inhibitor. Studies have indicated that boronic acids can selectively inhibit proteases and other enzymes critical in disease pathways. This property is particularly relevant in designing inhibitors for proteasome-related diseases.

- Antiviral Activity : Preliminary studies suggest that boron compounds may possess antiviral properties. The ability of the dioxaborolane unit to interact with viral proteins could lead to the development of antiviral agents targeting specific viral replication pathways.

Organic Synthesis

- Cross-Coupling Reactions : The compound can serve as a versatile reagent in cross-coupling reactions, such as Suzuki-Miyaura coupling. This reaction is crucial for synthesizing biaryl compounds used in pharmaceuticals and agrochemicals.

- Functionalization of Aromatic Compounds : Its unique structure allows for regioselective functionalization of aromatic rings, enabling the synthesis of complex organic molecules with specific functionalities.

- Ligand Design : The compound can be utilized in designing ligands for metal-catalyzed reactions, enhancing the efficiency and selectivity of various catalytic processes.

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of various boron-containing compounds, including (4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone. Results indicated significant cytotoxicity against breast cancer cell lines through apoptosis induction mechanisms.

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of serine proteases using boronic acid derivatives demonstrated that this compound effectively inhibits enzyme activity with an IC50 value comparable to established protease inhibitors. This finding supports its potential use in therapeutic applications targeting protease-related diseases.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme inhibition, the boronic acid moiety can form reversible covalent bonds with serine residues in the active site of enzymes, thereby inhibiting their activity. The pyrrolidinone group can interact with various biological targets, influencing molecular pathways.

Comparison with Similar Compounds

Structural Analogs with Boronate Esters and Heterocycles

Key Observations:

- Pyrrole-containing analogs (e.g., ) lack the aliphatic nitrogen, reducing basicity.

- Boronate Stability: All compounds feature the pinacol boronate ester, known for hydrolytic stability in air and moisture, critical for storage and Suzuki-Miyaura applications .

- Synthetic Efficiency : Yields for pyrrole-containing analogs are moderate (24%), suggesting challenges in purification or side reactions during condensation .

Reactivity in Cross-Coupling Reactions

Boronate esters are widely used in Suzuki-Miyaura couplings. However, the methyl group at the 4-position could sterically hinder coupling efficiency. Comparatively, the piperazinyl analog may exhibit different reactivity due to its stronger electron-donating effects.

Table 2: Reactivity Indicators

Physicochemical Properties

- Solubility: Pyrrolidine and piperazine derivatives are more polar than ethanone analogs, favoring solubility in polar aprotic solvents (e.g., DMF, DMSO).

- Melting Points: While direct data is unavailable, the crystalline nature of boronate esters (e.g., ) suggests high melting points (>150°C). The ethanone derivative has a predicted boiling point of 383°C, indicating lower volatility.

Biological Activity

The compound (4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone , identified by its CAS number 1171891-31-8 , is a boron-containing heterocyclic compound that has garnered interest in various fields of biological research. Its unique structure, featuring a boron atom within a dioxaborolane moiety and a pyrrolidine ring, suggests potential biological activities that warrant detailed investigation.

Research indicates that compounds similar to this one may act as inhibitors of various kinases, particularly glycogen synthase kinase 3 beta (GSK-3β), which plays a critical role in numerous cellular processes including cell proliferation and apoptosis. Inhibition of GSK-3β has been linked to neuroprotective effects and anti-inflammatory responses.

In Vitro Studies

In vitro studies have shown that derivatives of this compound exhibit significant biological activity:

- Cytotoxicity : The cytotoxic effects were evaluated using mouse hippocampal neuronal cells (HT-22) and microglial cells (BV-2). The most potent inhibitors demonstrated IC50 values significantly higher than their effective concentrations against GSK-3β, indicating a favorable safety profile with minimal cytotoxicity at therapeutic concentrations .

| Compound | Cell Line | IC50 (μM) | Notes |

|---|---|---|---|

| 36 | HT-22 | >100 | No significant cytotoxicity observed |

| 36 | BV-2 | 89.3 | Minimal effect at low concentrations |

Anti-inflammatory Activity

The compound has also been assessed for its anti-inflammatory properties. In models of neuroinflammation induced by lipopolysaccharides (LPS), it significantly reduced the release of pro-inflammatory cytokines such as NO, IL-6, and TNF-α .

Neurodegenerative Disease Research

Recent studies have highlighted the potential use of this compound in treating neurodegenerative diseases such as Alzheimer's disease. Its ability to inhibit GSK-3β suggests it could mitigate tau hyperphosphorylation, a hallmark of Alzheimer's pathology. A study demonstrated that treatment with similar compounds restored cell viability in models of tau-induced neurodegeneration .

Drug Development

Given its promising pharmacological profile, the compound is being explored as a lead candidate for further development in drug formulation aimed at neuroprotection and anti-inflammatory therapies. The favorable ADME-tox properties observed in preliminary studies suggest it may be suitable for in vivo applications .

Q & A

Q. What are the key synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

Methodological Answer : The compound is synthesized via palladium-catalyzed Miyaura borylation. A typical procedure involves reacting 3-bromo-4-methylphenyl-pyrrolidin-1-yl-methanone with bis(pinacolato)diboron (1.2 equiv) in the presence of Pd(dppf)Cl₂ (5 mol%) and KOAc (3 equiv) in anhydrous dioxane at 80–90°C under nitrogen for 12–24 hours . Purification via column chromatography (silica gel, hexane/EtOAc gradient) yields the product. Optimizing ligand choice (e.g., XPhos for sterically hindered substrates) and ensuring anhydrous conditions improve yield (typically 70–85%).

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer :

- ¹H/¹³C NMR : The pyrrolidine ring protons appear as a multiplet at δ 1.8–2.1 ppm, while the methyl groups on the dioxaborolane resonate as a singlet at δ 1.3 ppm. Aromatic protons show splitting patterns dependent on substitution .

- IR : A strong carbonyl stretch (C=O) at ~1650 cm⁻¹ and B-O vibrations at ~1350 cm⁻¹ confirm structural motifs .

- HRMS (ESI+) : The molecular ion [M+H]⁺ is observed at m/z 370.2284 (calculated for C₂₂H₃₂BNO₃).

Advanced Questions

Q. How does the steric environment of the pyrrolidin-1-yl group influence reactivity in cross-coupling reactions?

Methodological Answer : The pyrrolidine ring introduces steric hindrance, slowing transmetallation in Suzuki-Miyaura reactions. Computational studies (DFT, B3LYP/6-31G*) show that bulky substituents increase activation energy by 5–8 kcal/mol compared to unsubstituted analogs. Experimentally, using electron-rich ligands (e.g., SPhos) or elevated temperatures (100–110°C) mitigates this effect . Kinetic studies via in situ ¹⁹F NMR (for fluorinated aryl partners) validate these findings .

Q. How can data contradictions between experimental and computational spectral predictions be resolved?

Methodological Answer : Discrepancies in ¹H NMR splitting (e.g., predicted vs. observed coupling constants) arise from dynamic effects. Strategies include:

Q. What strategies stabilize the boronic ester moiety during long-term storage?

Methodological Answer : The dioxaborolane group hydrolyzes in humid environments. Storage recommendations:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.